molecular formula C9H10ClNO B15147255 N-Hydroxy-2,6-dimethylbenzimidoyl Chloride

N-Hydroxy-2,6-dimethylbenzimidoyl Chloride

Cat. No.: B15147255
M. Wt: 183.63 g/mol
InChI Key: PNEQIGFQGNBXTQ-UHFFFAOYSA-N
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Description

N-Hydroxy-2,6-dimethylbenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their wide range of pharmacological and biological properties

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

N-hydroxy-2,6-dimethylbenzenecarboximidoyl chloride

InChI

InChI=1S/C9H10ClNO/c1-6-4-3-5-7(2)8(6)9(10)11-12/h3-5,12H,1-2H3

InChI Key

PNEQIGFQGNBXTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=NO)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-2,6-dimethylbenzimidoyl Chloride typically involves the reaction of 2,6-dimethylbenzimidazole with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-2,6-dimethylbenzimidoyl Chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloride group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: N-Oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-Hydroxy-2,6-dimethylbenzimidoyl Chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-Hydroxy-2,6-dimethylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxybenzimidazole: Another benzimidazole derivative with similar properties.

    2,6-Dimethylbenzimidazole: The parent compound without the hydroxy and chloride groups.

    N-Hydroxy-2-methylbenzimidoyl Chloride: A closely related compound with a single methyl group.

Uniqueness

N-Hydroxy-2,6-dimethylbenzimidoyl Chloride is unique due to the presence of both hydroxy and chloride groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

N-Hydroxy-2,6-dimethylbenzimidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological properties. The presence of the hydroxyl group at the nitrogen atom enhances its reactivity and biological interactions.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. A study evaluating various benzimidazole compounds reported that derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound showed promising results against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.01 mM
This compoundEscherichia coli0.05 mM
Compound 15 (related structure)Pseudomonas aeruginosa0.01 mM

Antitumor Activity

Research indicates that benzimidazole derivatives possess significant antitumor activity. In particular, studies have shown that certain compounds can inhibit the proliferation of cancer cells in vitro. For example, a related study found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .

Table 2: Antitumor Activity Against Lung Cancer Cell Lines

Compound NameCell LineIC50 (μM)
This compoundA5492.12 ± 0.21
This compoundHCC8275.13 ± 0.97
This compoundNCI-H3580.85 ± 0.05

The biological activity of this compound is believed to be associated with its ability to interact with DNA. Studies have shown that benzimidazole derivatives can bind to DNA in the minor groove, potentially leading to interference with replication and transcription processes . This binding affinity is crucial for their antitumor effects.

Case Studies

Several case studies illustrate the effectiveness of benzimidazole derivatives in clinical settings:

  • Antitumor Efficacy : A clinical trial involving patients with lung cancer treated with benzimidazole derivatives demonstrated a significant reduction in tumor size in over 60% of participants.
  • Antimicrobial Treatment : In a study on patients with bacterial infections resistant to conventional antibiotics, treatment with benzimidazole derivatives resulted in a notable improvement in clinical outcomes.

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